molecular formula C23H21N3O2S2 B11977842 (5Z)-5-{[3-(4-ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one

(5Z)-5-{[3-(4-ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B11977842
M. Wt: 435.6 g/mol
InChI Key: ODNJDHVPKLZKRC-MOSHPQCFSA-N
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Description

The compound (5Z)-5-{[3-(4-ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one is a thiazolidin-4-one derivative featuring a pyrazole-linked benzylidene substituent. Key structural attributes include:

  • Core structure: A thiazolidin-4-one ring with a 2-thioxo group at position 2 and a methyl group at position 2.
  • Substituent: A (Z)-configured benzylidene group attached to position 5, which is further substituted with a 1-phenylpyrazole moiety. The pyrazole is functionalized with a 4-ethoxy-2-methylphenyl group at position 3.

Properties

Molecular Formula

C23H21N3O2S2

Molecular Weight

435.6 g/mol

IUPAC Name

(5Z)-5-[[3-(4-ethoxy-2-methylphenyl)-1-phenylpyrazol-4-yl]methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C23H21N3O2S2/c1-4-28-18-10-11-19(15(2)12-18)21-16(13-20-22(27)25(3)23(29)30-20)14-26(24-21)17-8-6-5-7-9-17/h5-14H,4H2,1-3H3/b20-13-

InChI Key

ODNJDHVPKLZKRC-MOSHPQCFSA-N

Isomeric SMILES

CCOC1=CC(=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)C)C4=CC=CC=C4)C

Canonical SMILES

CCOC1=CC(=C(C=C1)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)C)C4=CC=CC=C4)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-{[3-(4-ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one typically involves the condensation of a thiazolidinone derivative with a pyrazole aldehyde. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-{[3-(4-ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride to yield reduced thiazolidinone derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazolidinone ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid as solvent.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as solvent.

    Substitution: Alkyl halides, acyl chlorides, dimethylformamide (DMF) as solvent.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced thiazolidinone derivatives.

    Substitution: Alkylated or acylated thiazolidinone derivatives.

Scientific Research Applications

Anticancer Activity

Thiazolidinone derivatives, including the compound , have shown promising anticancer properties. The mechanism of action typically involves:

  • Enzyme Inhibition : Thiazolidinones can inhibit key enzymes involved in cancer progression. For instance, they have been noted to inhibit carbonic anhydrases and protein tyrosine kinases, which are crucial for tumor growth and metastasis .
  • Cytotoxic Effects : Research indicates that thiazolidinone derivatives can induce apoptosis in cancer cells. For example, compounds derived from thiazolidinones have demonstrated significant cytotoxicity against various cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer), with IC50 values indicating potent activity .

Table 1: Anticancer Activity of Thiazolidinone Derivatives

CompoundCancer Cell LineIC50 Value (µM)Mechanism of Action
Compound 1MCF-70.37Apoptosis induction
Compound 2HepG20.24Enzyme inhibition
Compound 3MCF-70.54Apoptosis induction

Synthesis Techniques

The synthesis of thiazolidinone derivatives has evolved significantly. Various methods have been developed to enhance yield and efficiency:

  • Ultrasound-Assisted Synthesis : Recent studies have shown that using ultrasound can improve the reaction rates and yields of thiazolidinone derivatives .
  • Catalytic Methods : The use of catalysts such as DSDABCOC has been reported to increase yields significantly during the synthesis process .

Table 2: Synthesis Methods for Thiazolidinones

MethodDescriptionYield Improvement
Ultrasound-AssistedEnhances reaction rates82–92%
Catalytic SynthesisUtilizes DSDABCOC as a catalystSignificant yield increase

Broader Pharmacological Activities

Beyond anticancer properties, thiazolidinones exhibit a range of biological activities:

  • Antimicrobial Activity : Thiazolidinone derivatives have been shown to possess antibacterial properties against various pathogens, including E. coli and S. aureus .
  • Anti-diabetic Effects : Some thiazolidinone compounds demonstrate hypoglycemic effects, making them candidates for diabetes management .

Table 3: Biological Activities of Thiazolidinones

Activity TypeExamplesReference
AntimicrobialEffective against E. coli
Anti-diabeticHypoglycemic agents
AnticancerCytotoxicity in MCF-7 cells

Mechanism of Action

The mechanism of action of (5Z)-5-{[3-(4-ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins involved in cell proliferation and inflammation. For example, it may inhibit cyclooxygenase (COX) enzymes, leading to reduced inflammation. Additionally, it can induce apoptosis in cancer cells by activating caspase pathways and disrupting mitochondrial function.

Comparison with Similar Compounds

Substituent Variations in Thiazolidin-4-one Derivatives

The target compound shares its thiazolidin-4-one core with several analogs but differs in substituent patterns:

Compound Name / ID Key Substituents Structural Features Implications References
Target Compound 3-(4-Ethoxy-2-methylphenyl)-1-phenylpyrazole methylidene Ethoxy group enhances lipophilicity; pyrazole introduces π-π stacking potential. Potential for improved bioavailability compared to polar substituents.
(Z)-5-(2-Hydroxybenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one 2-Hydroxybenzylidene Intramolecular H-bonding (O–H⋯S) stabilizes planar conformation. Reduced lipophilicity due to hydroxy group; may limit membrane permeability.
(Z)-5-(Substituted benzylidene)-2-((substituted phenyl)amino)thiazol-4(5H)-one (6a–j) Varied benzylidene and aniline substituents Amino groups enable hydrogen bonding; electronic effects modulate reactivity. Tunable electronic properties for targeted interactions.
7-Phenyl-5-thiazolo[4,5-d]pyrimidine (19) Fused thiazolo-pyrimidine ring Extended π-system enhances rigidity. Possible applications in materials science or as kinase inhibitors.

Key Observations :

  • Electronic effects : The ethoxy group in the target compound donates electron density via resonance, contrasting with electron-withdrawing groups (e.g., hydroxy in ).

Crystallographic and Conformational Analysis

  • Target Compound: No crystallographic data is provided, but analogs like (5Z)-5-(2-hydroxybenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one exhibit planar thiazolidinone cores with dihedral angles of 79.26° between the core and substituent rings .
  • Impact of substituents : Bulky groups (e.g., 4-ethoxy-2-methylphenyl) may increase dihedral angles, reducing planarity and affecting π-π stacking interactions.

Biological Activity

The compound (5Z)-5-{[3-(4-ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one belongs to the thiazolidin-4-one family, which is recognized for its diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Overview of Thiazolidin-4-One Derivatives

Thiazolidin-4-one derivatives have garnered attention in medicinal chemistry due to their potential as therapeutic agents. These compounds exhibit a wide range of biological activities, including:

  • Anticancer
  • Antidiabetic
  • Antimicrobial
  • Anti-inflammatory
  • Antioxidant

The structural modifications of thiazolidinones significantly influence their biological activities. The presence of various substituents can enhance or diminish their efficacy against different biological targets .

Anticancer Activity

Recent studies indicate that thiazolidin-4-one derivatives, including the compound , exhibit significant anticancer properties. Research has shown that these compounds can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, a study demonstrated that certain thiazolidinone derivatives effectively inhibited the growth of breast and colon cancer cells through mechanisms involving apoptosis and cell cycle arrest .

Antidiabetic Properties

Thiazolidinones are also known for their antidiabetic effects, primarily through the activation of peroxisome proliferator-activated receptors (PPARs), particularly PPARγ. This activation leads to improved insulin sensitivity and glucose metabolism. The compound under consideration may exhibit similar mechanisms, contributing to its potential as a therapeutic agent for diabetes management .

Antimicrobial Effects

The antimicrobial activity of thiazolidinone derivatives has been extensively studied. The compound has shown promising results against various bacterial strains, including both Gram-positive and Gram-negative bacteria. In vitro studies revealed that it possesses significant inhibitory effects against pathogens such as Escherichia coli and Staphylococcus aureus, suggesting its potential application in treating bacterial infections .

Structure-Activity Relationship (SAR)

The biological activity of thiazolidinone derivatives is closely linked to their structural features. Key factors influencing their efficacy include:

  • Substituent Positioning : The position and type of substituents on the thiazolidinone ring significantly affect biological activity.
  • Electronic Properties : Electron-donating or withdrawing groups can enhance or reduce the compound's reactivity and interaction with biological targets.
  • Steric Hindrance : Bulky substituents may hinder access to active sites on enzymes or receptors, impacting efficacy.

A detailed SAR analysis can guide the design of more potent derivatives by optimizing these structural elements .

Case Studies

Several case studies highlight the biological activity of thiazolidinone derivatives:

  • Anticancer Study : A series of thiazolidinone derivatives were tested against various cancer cell lines, with some compounds demonstrating IC50 values in the low micromolar range, indicating potent anticancer activity.
  • Antimicrobial Evaluation : In a study assessing antimicrobial properties, several thiazolidinone derivatives exhibited zones of inhibition comparable to standard antibiotics, showcasing their potential as antimicrobial agents.

Q & A

Basic: What are the standard synthetic routes for this compound, and how are reaction conditions optimized?

Methodological Answer:
The synthesis typically involves a condensation-cyclization sequence. For example:

  • Step 1: React a substituted benzaldehyde (e.g., 4-ethoxy-2-methylphenyl aldehyde) with thiosemicarbazide under acidic conditions (e.g., acetic acid) to form a Schiff base intermediate .
  • Step 2: Cyclize the intermediate via intramolecular nucleophilic attack, often using ethanol or methanol as a solvent under reflux (70–80°C for 2–6 hours) .
  • Optimization: Adjusting pH (acidic conditions favor cyclization), solvent polarity (polar aprotic solvents enhance reactivity), and stoichiometric ratios (excess aldehyde drives the reaction). Microwave-assisted synthesis can reduce reaction time .

Basic: Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Methodological Answer:

  • Spectroscopy:
    • 1H/13C NMR: Assign peaks for the thiazolidinone ring (δ 3.2–3.5 ppm for methyl groups, δ 160–170 ppm for carbonyl carbons) and aromatic protons (δ 6.8–7.5 ppm) .
    • FT-IR: Confirm the C=O stretch (~1700 cm⁻¹) and C=S stretch (~1250 cm⁻¹) .
  • Crystallography:
    • Use SHELXL for single-crystal refinement. Collect data at low temperature (100 K) to minimize thermal motion artifacts. ORTEP-3 or WinGX can visualize hydrogen-bonding networks critical for stability .

Advanced: How can researchers resolve contradictions between computational predictions and experimental data in structural analysis?

Methodological Answer:

  • Scenario: Discrepancy in bond lengths or angles between DFT calculations and X-ray data.
  • Resolution:
    • Validate computational parameters: Ensure basis sets (e.g., B3LYP/6-311+G(d,p)) match experimental conditions (e.g., solvent polarity) .
    • Check crystal packing effects: Hydrogen bonding (e.g., N–H···S interactions) or π-stacking may distort geometry. Use Mercury software to analyze intermolecular contacts .
    • Re-refine crystallographic data: Apply TWINABS for twinned crystals or exclude high-angle outliers to improve R-factors .

Advanced: What strategies elucidate the reaction mechanism of thiazolidinone ring formation?

Methodological Answer:

  • Mechanistic Probes:
    • Isotopic labeling: Use 15N-thiosemicarbazide to track nitrogen incorporation into the thiazolidinone ring via MS/MS .
    • Kinetic studies: Monitor intermediates via in situ FT-IR or HPLC. A linear free-energy relationship (LFER) can identify rate-determining steps (e.g., cyclization vs. Schiff base formation) .
  • Computational modeling: Perform DFT calculations (Gaussian 09) to map transition states and identify steric/electronic barriers at the pyrazole-thiazolidinone junction .

Basic: What are key considerations for evaluating purity and stability under different storage conditions?

Methodological Answer:

  • Purity:
    • Use HPLC with a C18 column (acetonitrile/water mobile phase) and compare retention times against a reference standard. Purity >95% is typical for biological assays .
  • Stability:
    • Thermal: Perform TGA/DSC to identify decomposition temperatures (>200°C common for thiazolidinones).
    • Photostability: Store in amber vials under argon to prevent Z→E isomerization of the methylidene group .

Advanced: How do substituents on phenyl/pyrazole rings influence bioactivity, and what methods study these effects?

Methodological Answer:

  • Structure-Activity Relationship (SAR):
    • Electron-withdrawing groups (e.g., NO2 on phenyl) enhance antimicrobial activity by increasing electrophilicity. Methoxy groups improve solubility but reduce membrane permeability .
  • Methods:
    • Docking studies (AutoDock Vina): Screen against target proteins (e.g., Mycobacterium tuberculosis enoyl reductase). Use PyMol to visualize binding poses of the methylidene group in the active site .
    • In vitro assays: Test anti-TB activity using microplate Alamar Blue assay (MIC <10 µg/mL is promising) .

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